

# An In-depth Technical Guide to the Solubility of 2-Piperazineethanol

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## Compound of Interest

Compound Name: 2-Piperazineethanol

CAS No.: 25154-38-5

Cat. No.: B1197714

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This guide provides a comprehensive analysis of the solubility of **2-piperazineethanol** (CAS 103-76-4), a versatile organic compound used as an intermediate in the manufacturing of pharmaceuticals, polyurethane catalysts, corrosion inhibitors, and surfactants.<sup>[1]</sup>

Understanding its solubility across a range of solvents is critical for process design, formulation development, and purification in various industrial and research applications.

## Molecular Structure and Physicochemical Properties: The "Why" Behind Its Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. **2-Piperazineethanol**, also known as N-(2-hydroxyethyl)piperazine, possesses a unique combination of functional groups that govern its solubility profile.

Key Structural Features:

- **Piperazine Ring:** A six-membered heterocyclic ring containing two nitrogen atoms. This moiety imparts basicity and the ability to act as a hydrogen bond acceptor.

- Ethanol Group (-CH<sub>2</sub>CH<sub>2</sub>OH): A primary alcohol group that can act as both a hydrogen bond donor and acceptor.
- Tertiary Amine: The nitrogen atom of the piperazine ring attached to the ethyl group is a tertiary amine.
- Secondary Amine: The second nitrogen atom in the piperazine ring is a secondary amine.

These features, a combination of polar (hydroxyl and amino groups) and non-polar (the hydrocarbon backbone) characteristics, allow for a wide range of interactions with different solvents.

Physicochemical Properties Summary:

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O	[1][2][3]
Molecular Weight	130.19 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	242-246 °C	[1][4]
Melting Point	-39 °C	[1]
Density	1.060 g/cm <sup>3</sup>	[1]
Flash Point	135 °C	[1]
pKa	9.8 (for the secondary amine)	
logP (Octanol-Water Partition Coefficient)	-1.1	[2][3]

The very low logP value (-1.1) indicates that **2-piperazineethanol** is predominantly hydrophilic, meaning it has a strong preference for polar solvents like water over non-polar lipid-like environments.[2][3]

## Qualitative and Quantitative Solubility Data

The principle of "like dissolves like" is a foundational concept in predicting solubility.<sup>[5]</sup> This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. **2-Piperazineethanol**, with its multiple polar functional groups, is expected to be highly soluble in polar solvents.

Summary of Solubility in Various Solvents:

Solvent	Solvent Type	Solubility	Reference
Water	Polar Protic	Miscible	[1][4][6]
Ethanol	Polar Protic	Soluble	[1]
Methanol	Polar Protic	Slightly Soluble	[1]
Acetone	Polar Aprotic	Soluble	[1]
Ether Benzene	Non-polar	Soluble	[1]
Chloroform	Non-polar	Slightly Soluble	[1][7]

Expert Insights: The high miscibility in water is a direct result of the strong hydrogen bonding interactions between the hydroxyl and amino groups of **2-piperazineethanol** and water molecules.<sup>[4][6]</sup> Its solubility in alcohols like ethanol further supports this, as alcohols can also participate in hydrogen bonding.<sup>[1]</sup> The reported "slight solubility" in methanol is somewhat counterintuitive given methanol's polarity and hydrogen bonding capability. This could be due to specific experimental conditions or the complex interplay of solvent-solute interactions. Further quantitative analysis would be beneficial to clarify this.

## Experimental Determination of Solubility: A Practical Workflow

For researchers and drug development professionals, accurately determining the solubility of a compound like **2-piperazineethanol** is a common and critical task. Here is a robust, self-validating protocol for qualitative and semi-quantitative solubility assessment.

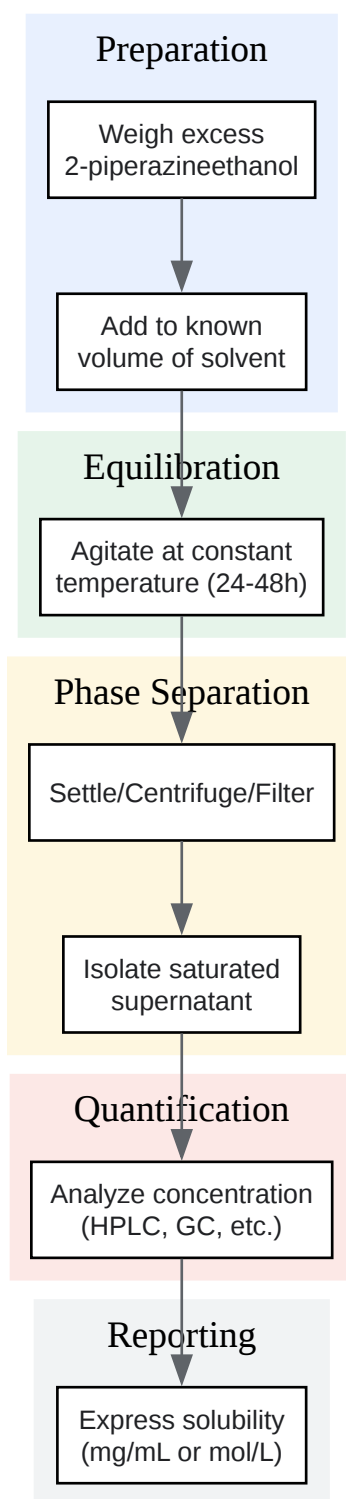
Protocol: Isothermal Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

#### Step-by-Step Methodology:

- **Preparation:** Accurately weigh an excess amount of **2-piperazineethanol** and add it to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask).
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when successive measurements of the solute concentration in the solution are constant.
- **Phase Separation:** Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.
- **Quantification:** Analyze the concentration of **2-piperazineethanol** in the clear, saturated solution using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
- **Data Reporting:** Express the solubility as mass per unit volume (e.g., mg/mL) or as a molar concentration (mol/L).

#### Workflow Diagram:



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Caption: Isothermal Shake-Flask Solubility Determination Workflow.

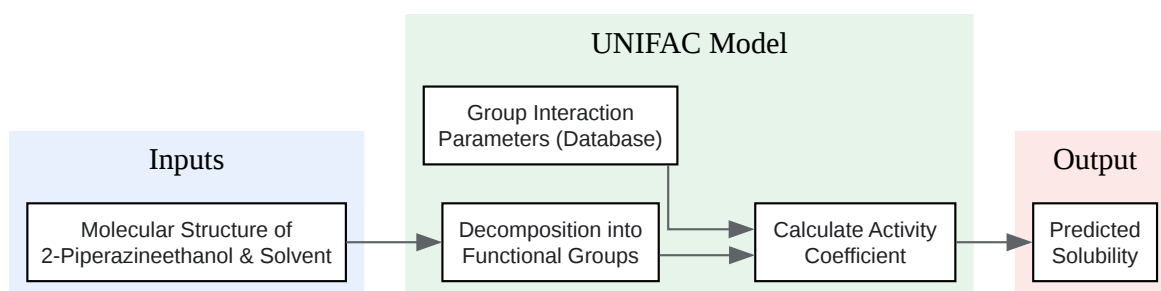
# Predictive Models for Solubility: A Theoretical Approach

In the absence of experimental data, computational models can provide valuable estimates of solubility. The Universal Functional Activity Coefficient (UNIFAC) group contribution model is a widely used method for this purpose.[8][9][10]

UNIFAC Methodology Overview:

The UNIFAC model estimates the activity coefficient of a compound in a solution, which is then used to calculate its solubility. It breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to predict the overall behavior of the mixture.[10]

Logical Relationship Diagram:



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Caption: UNIFAC Model for Solubility Prediction.

Expert Insights: While powerful, the accuracy of UNIFAC predictions is dependent on the availability and quality of the group interaction parameters in its database.[11] For novel or complex molecules, these parameters may not be available, necessitating experimental validation.

## Conclusion and Future Directions

**2-Piperazineethanol** exhibits high solubility in polar protic solvents due to its ability to form strong hydrogen bonds. Its solubility in a range of other solvents makes it a versatile compound for various applications. While qualitative data provides a good starting point, quantitative experimental determination using standardized methods like the shake-flask protocol is essential for precise process development. Furthermore, predictive models such as UNIFAC can be valuable tools for initial solvent screening and understanding solubility trends.

Future research should focus on generating a comprehensive quantitative solubility dataset for **2-piperazineethanol** in a wider array of pharmaceutically and industrially relevant solvents at various temperatures. This would provide an invaluable resource for scientists and engineers working with this important chemical intermediate.

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- [5](#)
- [1](#)
- [12](#)
- [13](#)
- [4](#)
- [8](#)
- [14](#)
- [7](#)
- [15](#)
- [16](#)
- [2](#)
- [3](#)

- [17](#)
- [6](#)
- [18](#)
- [9](#)
- [19](#)
- [20](#)
- [10](#)
- [21](#)
- [22](#)
- [11](#)
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